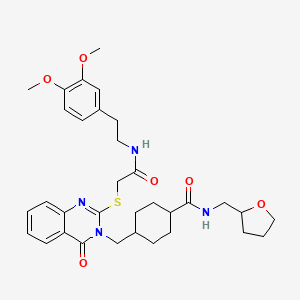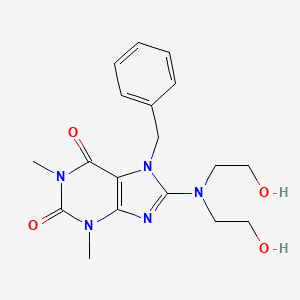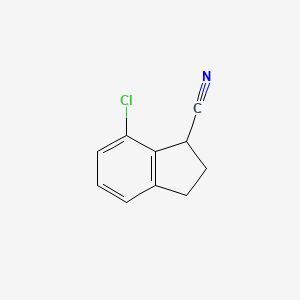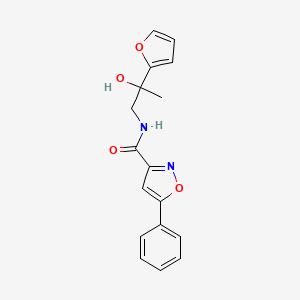
4-((2-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The quinazolinone group would likely contribute to the rigidity of the molecule, while the tetrahydrofuran and cyclohexanecarboxamide groups could potentially introduce some flexibility. The dimethoxyphenethylamine group could participate in various interactions depending on its protonation state .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the amide group in the cyclohexanecarboxamide portion could potentially undergo hydrolysis under acidic or basic conditions. The quinazolinone group might be susceptible to reactions with nucleophiles or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could increase its solubility in polar solvents, while the presence of nonpolar groups could increase its solubility in nonpolar solvents .Wissenschaftliche Forschungsanwendungen
Heterocyclic Derivative Synthesis
The synthesis of heterocyclic compounds, including tetrahydrofuran, dioxolane, and oxazoline derivatives, has been explored through catalytic oxidative carbonylation reactions. These processes involve palladium-catalyzed reactions, offering a method to construct complex molecules with potential pharmaceutical applications (Bacchi et al., 2005).
Antimicrobial and Antifungal Studies
Compounds structurally related to the query compound have been investigated for their antimicrobial activities. A study synthesized thioglycolic amino acid derivatives and dipeptides containing quinazolinone moieties, showing antimicrobial effects when compared to reference compounds (Atta, 1994). Another research synthesized quinazolinone and thiazolidinone derivatives with potential antimicrobial properties, highlighting the utility of these structures in combating microbial resistance (Desai et al., 2011).
Anticancer Research
The development of novel quinoline derivatives from structures similar to the query compound has shown significant antiproliferative activities and inhibitions of enzymes like tyrosine kinases and Pim-1 kinase, underlining the potential of these compounds in cancer therapy (Mohareb et al., 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N4O6S/c1-41-28-14-11-22(18-29(28)42-2)15-16-34-30(38)21-44-33-36-27-8-4-3-7-26(27)32(40)37(33)20-23-9-12-24(13-10-23)31(39)35-19-25-6-5-17-43-25/h3-4,7-8,11,14,18,23-25H,5-6,9-10,12-13,15-17,19-21H2,1-2H3,(H,34,38)(H,35,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFBMJAKRZZHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCC5CCCO5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-Fluorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran](/img/structure/B2937828.png)



![2-[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2937833.png)
![Prop-2-enyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2937834.png)
![3-[(4-tert-butylphenyl)sulfonyl]-6-methylquinolin-4(1H)-one](/img/structure/B2937835.png)
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 2-chlorobenzenecarboxylate](/img/structure/B2937837.png)
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2937841.png)


![(4R,6R)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2937844.png)

![Ethyl 5-(4-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2937846.png)